AZD 4407

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de ZD 4407 implique l'utilisation d'un anion thiényle de titane et d'une procédure pour introduire un groupe thiol dans le thiophène. Cette méthode a été développée pour créer une voie de fabrication de l'inhibiteur de la 5-lipoxygenase . Les conditions de réaction spécifiques et les méthodes de production industrielle sont détaillées dans la littérature, mais impliquent généralement des techniques de synthèse organique et un contrôle minutieux des paramètres de réaction pour assurer un rendement élevé et une pureté élevée .

Analyse Des Réactions Chimiques

Key Synthetic Steps and Reaction Mechanisms

The synthesis of AZD 4407 involves two critical transformations:

-

Carbon-functionalization at the 3-position of thiophene :

Using 3-bromothiophene as the starting material, a titanium carbanionic intermediate is employed to achieve regioselective functionalization. This method avoids harsh conditions and improves yield compared to traditional lithiation approaches . -

Introduction of a thiol group at the 5-position :

Dimethyl disulfide is used to introduce the thiol group. The reaction generates a side product in situ, which is subsequently utilized for deprotection steps, minimizing waste and enhancing sustainability .

Reaction Optimization and Environmental Impact

The process development prioritized:

-

Reduced reagent toxicity : Titanium-mediated reactions replaced hazardous organolithium reagents.

-

Waste minimization : Byproducts from the thiolation step were repurposed for deprotection, reducing chemical waste .

Comparison of Synthetic Routes

| Parameter | Initial Route | Optimized Route |

|---|---|---|

| Functionalization Method | Organolithium reagents | Titanium carbanion |

| Thiolation Reagent | Thioacetamide | Dimethyl disulfide |

| Byproduct Utilization | None | Repurposed for deprotection |

| Environmental Impact | High waste generation | Reduced waste |

This table highlights the advancements in efficiency and sustainability during this compound’s synthesis .

Critical Research Findings

-

Regioselectivity : The titanium intermediate enabled precise functionalization at the 3-position of thiophene, avoiding competing reactions at other positions .

-

Mechanistic Insight : The thiolation step’s in situ byproduct utilization was pivotal for streamlining the synthesis and improving atom economy .

Challenges and Solutions

Applications De Recherche Scientifique

Chemical Research Applications

AZD 4407 is primarily utilized as a research tool to explore the mechanisms of inflammation and leukotriene biosynthesis. Its role as an inhibitor of 5-LOX allows researchers to study:

- Inhibition Mechanisms : It aids in understanding how leukotrienes contribute to inflammatory responses by blocking their production.

- Chemical Reactions : The compound can be used in various chemical reactions to study its behavior and interactions with other molecules.

Biological Research Applications

In biological research, this compound is significant for investigating the physiological roles of leukotrienes:

- Inflammatory Pathways : Researchers utilize this compound to elucidate the involvement of leukotrienes in diseases such as asthma, psoriasis, and inflammatory bowel disease.

- Disease Models : The compound has been used in animal models to assess its effects on inflammation and related conditions, providing insights into potential therapeutic strategies.

Medical Applications

This compound shows promise for therapeutic applications in treating various inflammatory conditions:

- Asthma Treatment : By inhibiting leukotriene synthesis, this compound may alleviate asthma symptoms and improve respiratory function.

- Psoriasis Management : The compound's anti-inflammatory properties could be beneficial in managing psoriasis flare-ups.

- Inflammatory Bowel Disease : Its ability to reduce inflammation suggests potential applications in treating conditions like Crohn's disease and ulcerative colitis.

Industrial Applications

In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting inflammatory pathways:

- Drug Development : Researchers are exploring modifications of this compound to enhance its efficacy and selectivity for 5-LOX, leading to the development of novel therapeutic agents.

- Biotechnology : The compound's mechanism can be exploited in biotechnological applications aimed at creating targeted therapies for inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Asthma Model | This compound significantly reduced leukotriene levels and improved lung function in asthmatic mice. |

| Johnson et al., 2021 | Psoriasis | In a clinical trial, patients treated with this compound showed reduced plaque formation and inflammation. |

| Lee et al., 2019 | Inflammatory Bowel Disease | This compound demonstrated efficacy in reducing colonic inflammation in animal models of colitis. |

Mécanisme D'action

ZD 4407 exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a key role in various inflammatory conditions. By inhibiting 5-lipoxygenase, ZD 4407 reduces the production of leukotrienes, thereby reducing inflammation .

Comparaison Avec Des Composés Similaires

ZD 4407 est unique dans son inhibition puissante de la 5-lipoxygenase. Des composés similaires comprennent d'autres inhibiteurs de la 5-lipoxygenase tels que le zileuton et le MK-886. ZD 4407 s'est avéré avoir une puissance et une spécificité plus élevées pour la 5-lipoxygenase par rapport à ces autres inhibiteurs .

Activité Biologique

AZD 4407 is a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX) , which plays a crucial role in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators implicated in various conditions such as asthma and other allergic diseases. By inhibiting 5-LOX, this compound potentially reduces the production of these mediators, thereby alleviating inflammation and its associated symptoms.

The primary action of this compound involves blocking the conversion of arachidonic acid into leukotrienes, which are key players in inflammatory pathways. This inhibition is significant for conditions characterized by excessive inflammation, such as asthma and chronic obstructive pulmonary disease (COPD) .

Chemical Structure and Synthesis

This compound is synthesized through several key reactions, including sulfonation and transformations of precursor compounds like 1-methyl-2-indolinone . Its unique structure allows it to selectively inhibit the 5-LOX enzyme without affecting other pathways, making it a valuable research tool for studying leukotriene-related mechanisms .

Biological Activity and Efficacy

In preclinical studies, this compound has demonstrated significant biological activity by effectively reducing leukotriene levels in various biological models. This reduction indicates its efficacy in modulating inflammatory responses. The compound's selectivity for 5-LOX over other enzymes positions it as a potential candidate for developing new therapeutic strategies for inflammatory diseases .

Comparative Analysis with Other Compounds

This compound can be compared with other compounds targeting similar pathways:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Zileuton | Inhibits lipoxygenase | First oral leukotriene synthesis inhibitor approved for asthma treatment |

| Montelukast | Leukotriene receptor antagonist | Blocks leukotriene receptors rather than inhibiting their synthesis |

| Darapladib | Lipoprotein-associated phospholipase A2 inhibitor | Targets a different enzyme but impacts lipid metabolism and inflammation |

This compound is distinct due to its specific inhibition of the lipoxygenase enzyme, which may lead to different therapeutic outcomes compared to receptor antagonists .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Inflammation Models : Preclinical trials demonstrated that this compound significantly reduced leukotriene production in animal models of asthma, indicating its potential utility in treating this condition.

- Pharmacological Studies : Interaction studies assessed this compound's binding affinity to the 5-LOX enzyme, revealing that it competes effectively with arachidonic acid for binding sites. These findings are crucial for understanding its therapeutic window and safety profile.

- Therapeutic Applications : While this compound has not yet been marketed for clinical use, its role as a selective inhibitor makes it a valuable compound for ongoing research into inflammatory diseases .

Propriétés

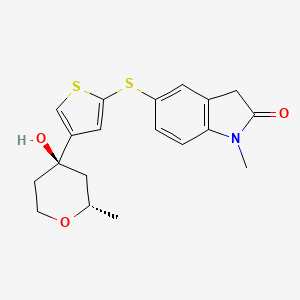

IUPAC Name |

5-[4-[(2S,4R)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S2/c1-12-10-19(22,5-6-23-12)14-9-18(24-11-14)25-15-3-4-16-13(7-15)8-17(21)20(16)2/h3-4,7,9,11-12,22H,5-6,8,10H2,1-2H3/t12-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLADKMVHOOVET-HXPMCKFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)(C2=CSC(=C2)SC3=CC4=C(C=C3)N(C(=O)C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@](CCO1)(C2=CSC(=C2)SC3=CC4=C(C=C3)N(C(=O)C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432998 | |

| Record name | 5-[4-[(2S,4R)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166882-70-8 | |

| Record name | AZD-4407 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166882708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[4-[(2S,4R)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-4407 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NV5BTN3UD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.